molecular formula C6H4BrN3 B1342952 7-Bromo-1H-benzo[d][1,2,3]triazole CAS No. 1064721-11-4

7-Bromo-1H-benzo[d][1,2,3]triazole

Cat. No.: B1342952
CAS No.: 1064721-11-4
M. Wt: 198.02 g/mol
InChI Key: DNJANJSHTMOQOV-UHFFFAOYSA-N
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Description

7-Bromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a derivative of benzo[d][1,2,3]triazole, where a bromine atom is substituted at the 7th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-benzo[d][1,2,3]triazole typically involves the bromination of benzo[d][1,2,3]triazole. One common method is the reaction of benzo[d][1,2,3]triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 7-azido-1H-benzo[d][1,2,3]triazole, while oxidation with hydrogen peroxide can produce this compound-5-oxide .

Scientific Research Applications

7-Bromo-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency. The exact pathways involved vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1H-benzo[d][1,2,3]triazole is unique due to the specific position of the bromine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other brominated benzo[d][1,2,3]triazoles .

Properties

IUPAC Name

4-bromo-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJANJSHTMOQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617193
Record name 4-Bromo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064721-11-4
Record name 4-Bromo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-1,2,3-benzotriazole
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